molecular formula C11H11N3O2S2 B7537750 N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide

Cat. No. B7537750
M. Wt: 281.4 g/mol
InChI Key: RMNWVNYBHLUSPK-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide, also known as MTB, is a small molecule compound that has been extensively studied for its potential therapeutic applications. MTB belongs to the class of thiazole compounds and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide exerts its effects by inhibiting the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation. MMPs are enzymes that are involved in the degradation of extracellular matrix proteins, which play a crucial role in cancer metastasis. By inhibiting the activity of these enzymes, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide can reduce inflammation and inhibit cancer cell growth.
Biochemical and Physiological Effects:
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide has also been shown to inhibit cancer cell growth by inhibiting the activity of MMPs. Additionally, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide has been shown to exhibit antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. However, one limitation of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide is that it exhibits low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide. One potential direction is the development of new analogs of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide with improved solubility and potency. Another potential direction is the study of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide in combination with other drugs for the treatment of various diseases. Additionally, the potential use of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide in the treatment of bacterial infections warrants further investigation.

Synthesis Methods

The synthesis method of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 4-oxo-4-thiophen-2-ylbutyric acid chloride in the presence of a base. The reaction yields N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide as a yellow solid, which is then purified using column chromatography. The purity of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide can be confirmed using various analytical techniques such as NMR, HPLC, and mass spectrometry.

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide has been studied for its potential use in the treatment of various diseases such as rheumatoid arthritis, cancer, and bacterial infections.

properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S2/c1-7-13-14-11(18-7)12-10(16)5-4-8(15)9-3-2-6-17-9/h2-3,6H,4-5H2,1H3,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNWVNYBHLUSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide

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